molecular formula C4H9NO4 B193712 2-Methyl-2-nitro-1,3-propanediol CAS No. 77-49-6

2-Methyl-2-nitro-1,3-propanediol

Cat. No.: B193712
CAS No.: 77-49-6
M. Wt: 135.12 g/mol
InChI Key: LOTYADDQWWVBDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-nitro-1,3-propanediol can be synthesized through the reaction of formaldehyde with nitroethane . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the condensation process. The reaction conditions include maintaining a temperature range of 20-30°C and a pH of around 8-9 to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving crystallization and recrystallization steps to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-nitro-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-nitro-1,3-propanediol is unique due to its specific combination of a nitro group and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-methyl-2-nitropropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4/c1-4(2-6,3-7)5(8)9/h6-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTYADDQWWVBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041437
Record name 2-Methyl-2-nitro-1,3-propanediol
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-49-6
Record name 2-Methyl-2-nitro-1,3-propanediol
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Record name 2-Methyl-2-nitro-1,3-propanediol
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Record name 2-Methyl-2-nitro-1,3-propanediol
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Record name 1,3-Propanediol, 2-methyl-2-nitro-
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Record name 2-Methyl-2-nitro-1,3-propanediol
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Record name 2-methyl-2-nitropropane-1,3-diol
Source European Chemicals Agency (ECHA)
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Record name 2-METHYL-2-NITRO-1,3-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure and some basic properties of 2-methyl-2-nitro-1,3-propanediol?

A1: this compound is an aliphatic β-nitroalcohol. While its molecular formula is not explicitly mentioned in the provided abstracts, based on its name we can deduce it to be C4H9NO4. Research has shown that this compound exists in different conformations due to intramolecular hydrogen bonding between the hydroxyl (OH) and nitro (NO2) groups.

Q2: How does this compound interact with biological tissues?

A2: Studies suggest that this compound acts as a cross-linking agent in collagenous tissues. This cross-linking ability is attributed to its decomposition into formaldehyde and nitrite under physiological conditions. This property makes this compound and other higher-order nitroalcohols potentially useful for therapeutic corneoscleral cross-linking.

Q3: How does the structure of β-nitroalcohols affect their crosslinking ability?

A3: Research indicates that higher-order β-nitroalcohols, like this compound, exhibit greater efficacy in cross-linking compared to mono-nitroalcohols. This suggests a structure-activity relationship where the number of nitro and hydroxyl groups influences the cross-linking potential of these compounds.

Q4: What is known about the stability of this compound?

A4: Studies show that this compound demonstrates good chemical stability during storage for extended periods (at least up to 7 months) in various conditions, including different concentrations, pH levels, and temperatures. This stability is crucial for potential therapeutic applications.

Q5: What are the potential applications of this compound in drug delivery?

A5: While research is still ongoing, the properties of this compound suggest potential applications in targeted drug delivery, particularly for ocular diseases. Its ability to permeate the corneal epithelium , combined with its cross-linking properties, could be utilized for developing novel drug delivery systems targeting the cornea and surrounding tissues.

Q6: Are there any studies on the permeability of this compound?

A6: Yes, research has shown that this compound can permeate the corneal epithelium. This permeability is believed to be facilitated by its relatively small size (<10 Å) and potential passage through the paracellular route.

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